DAT/SERT Selectivity Inversion: 3,4-DCMC vs. Parent Methcathinone in Rat Brain Synaptosomes
In a systematic study of 28 methcathinone analogs evaluated in rat brain synaptosome neurotransmitter release assays, the 3,4-dichloro analog (compound 29, i.e., 3,4-DCMC) produced a complete inversion of the dopamine-to-serotonin selectivity ratio compared to the parent compound methcathinone (compound 1) . Methcathinone exhibited an 86-fold selectivity for dopamine (DA) release over serotonin (5-HT) release (DA EC₅₀ = 49.9 ± 3.1 nM; 5-HT EC₅₀ = 4,270 ± 270 nM), classifying it as a strongly dopaminergic stimulant . In contrast, 3,4-DCMC displayed a DAT selectivity value of 0.4 (DA EC₅₀ = 178 ± 33 nM; 5-HT EC₅₀ = 74.4 ± 31 nM), indicating a preference for serotonin release and a profile more closely resembling entactogenic rather than purely stimulant cathinones . This represents a 215-fold shift in the DAT/SERT selectivity ratio (from 86 to 0.4) and a 57-fold increase in 5-HT releasing potency.
| Evidence Dimension | DAT/SERT Release Selectivity (ratio = SERT EC₅₀ / DAT EC₅₀) and absolute releasing potencies |
|---|---|
| Target Compound Data | 3,4-DCMC: DA EC₅₀ = 178 ± 33 nM; 5-HT EC₅₀ = 74.4 ± 31 nM; DAT Selectivity = 0.4; NE Release = 103% at 10 µM |
| Comparator Or Baseline | Methcathinone: DA EC₅₀ = 49.9 ± 3.1 nM; 5-HT EC₅₀ = 4,270 ± 270 nM; DAT Selectivity = 86; NE Release = 100% at 10 µM |
| Quantified Difference | 3.6-fold less potent at DA release; 57-fold more potent at 5-HT release; DAT selectivity shifts from 86 (dopamine-preferring) to 0.4 (serotonin-preferring); 215-fold selectivity inversion |
| Conditions | Rat brain synaptosomes; neurotransmitter release assay; N ≥ 3 independent experiments performed in duplicate; EC₅₀ values expressed as mean ± S.D. |
Why This Matters
This selectivity inversion is the single most critical differentiator for procurement: a laboratory requiring a serotonergic cathinone reference standard for assay validation or in vitro screening must specifically source 3,4-DCMC rather than assuming interchangeability with methcathinone or other mono-substituted analogs.
- [1] Saha K, Li Y, Holy M, et al. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology (Berl). 2019;236(3):915-924. doi:10.1007/s00213-018-5063-9. PMC6475490. (See Table 1 for methcathinone baseline; Table 4, compound 29 for 3,4-DCMC data; text lines 387-391 for fold-change comparisons.) View Source
